molecular formula C8H6ClN3S B1431655 4-(2-Chlorophenyl)-1,2,3-thiadiazol-5-amine CAS No. 1538121-87-7

4-(2-Chlorophenyl)-1,2,3-thiadiazol-5-amine

Cat. No. B1431655
CAS RN: 1538121-87-7
M. Wt: 211.67 g/mol
InChI Key: HHANUWMJQBWODS-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

This involves determining the molecular structure of the compound using techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry .


Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It includes the conditions of the reaction, the products formed, and the mechanism of the reaction .


Physical And Chemical Properties Analysis

This includes properties such as melting point, boiling point, solubility, and stability. It may also include spectroscopic properties such as UV/Vis, IR, NMR, and mass spectra .

Scientific Research Applications

Anticonvulsant Activity

Compounds similar to “4-(2-Chlorophenyl)-1,2,3-thiadiazol-5-amine” have been studied for their potential anticonvulsant activity . For instance, the compound “3-(2-chlorophenyl)-1-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-pyrrolidine-2,5-dione” showed more beneficial ED50 and protective index values than the reference drug—valproic acid .

Antinociceptive Activity

The same compound also demonstrated potential as an analgesic agent . This suggests that “4-(2-Chlorophenyl)-1,2,3-thiadiazol-5-amine” could potentially be used in pain management, particularly in conditions associated with neuropathic pain .

Antimicrobial Properties

Chalcone derivatives, which are structurally similar to “4-(2-Chlorophenyl)-1,2,3-thiadiazol-5-amine”, have shown important antimicrobial properties . This suggests potential applications in the development of new antimicrobial agents.

Antifungal Properties

In addition to their antimicrobial properties, chalcone derivatives have also demonstrated antifungal properties . This could potentially be another area of application for “4-(2-Chlorophenyl)-1,2,3-thiadiazol-5-amine”.

Antimalarial Properties

Chalcone derivatives have shown antimalarial properties , suggesting that “4-(2-Chlorophenyl)-1,2,3-thiadiazol-5-amine” could potentially be used in the development of new antimalarial drugs.

Anticancer Properties

Chalcone derivatives have shown anticancer properties , indicating that “4-(2-Chlorophenyl)-1,2,3-thiadiazol-5-amine” could potentially be used in cancer treatment.

Safety and Hazards

This includes information on the toxicity of the compound, as well as any precautions that should be taken when handling it .

properties

IUPAC Name

4-(2-chlorophenyl)thiadiazol-5-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6ClN3S/c9-6-4-2-1-3-5(6)7-8(10)13-12-11-7/h1-4H,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHANUWMJQBWODS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=C(SN=N2)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6ClN3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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